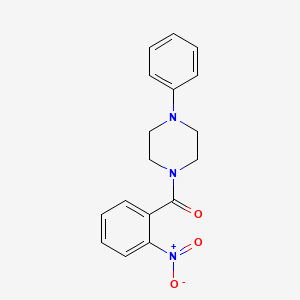

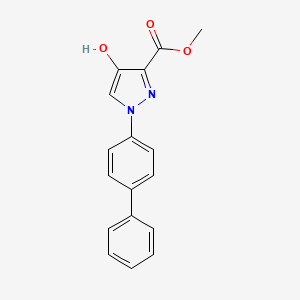

![molecular formula C16H24N4O2S B5603192 2-(2-hydroxyethyl)-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5603192.png)

2-(2-hydroxyethyl)-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, closely related to our compound of interest, can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves the in situ activation of the pyridine ring followed by the addition of a β-dicarbonyl nucleophile, highlighting a versatile approach to constructing such complex molecular frameworks (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

Although specific details on the molecular structure analysis of "2-(2-hydroxyethyl)-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one" are not directly available, the general structural characteristics of 3,9-diazaspiro[5.5]undecane derivatives indicate a complex spatial arrangement that significantly impacts their chemical behavior and interactions. The spirocyclic structure, incorporating both nitrogen and oxygen atoms, contributes to a unique three-dimensional conformation critical for its chemical properties and potential biological activities.

Chemical Reactions and Properties

The chemical reactions and properties of diazaspiro[5.5]undecane derivatives are influenced by their spirocyclic nature and the functional groups attached. These compounds participate in various chemical reactions, including Michael addition and spirocyclization, which are key to synthesizing a wide range of substituted derivatives with potential pharmacological activities. The presence of functional groups such as hydroxyethyl and methylthio pyrimidinyl significantly affects the reactivity and interaction capabilities of these molecules (Yang et al., 2008).

Applications De Recherche Scientifique

Synthesis Techniques

The synthesis of substituted 3,9-diazaspiro[5.5]undecane derivatives demonstrates the versatility of spirocyclic compounds. Techniques such as intramolecular spirocyclization of pyridine substrates have been developed for constructing these complex molecules efficiently (Parameswarappa & Pigge, 2011). Additionally, catalyst-free synthesis methods for nitrogen-containing spiro heterocycles via double Michael addition reaction have been reported, highlighting the adaptability of diazaspiro compounds in synthetic chemistry (Aggarwal et al., 2014).

Biological Activity and Therapeutic Potential

Diazaspiro[5.5]undecane derivatives exhibit a wide range of biological activities. They have been explored as CCR8 antagonists for treating chemokine-mediated diseases (Norman, 2007), including respiratory diseases like asthma and chronic obstructive pulmonary disease. Furthermore, these compounds have shown potential in treating obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders (Blanco‐Ania et al., 2017). Their antihypertensive properties have also been documented, showcasing their versatility in medicinal applications (Clark et al., 1983).

Propriétés

IUPAC Name |

2-(2-hydroxyethyl)-9-(2-methylsulfanylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2S/c1-23-15-17-7-3-13(18-15)19-8-5-16(6-9-19)4-2-14(22)20(12-16)10-11-21/h3,7,21H,2,4-6,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJQYCLCOZCSAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)N2CCC3(CCC(=O)N(C3)CCO)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-methyl-1-piperidinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5603120.png)

![5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5603124.png)

![2-benzylidene[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5603130.png)

![2,2,4,7-tetramethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5603142.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-3-phenylpropanamide](/img/structure/B5603144.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5603160.png)

![3-(3-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-piperazinone](/img/structure/B5603161.png)

![7-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5603194.png)

![N-[(benzylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5603200.png)